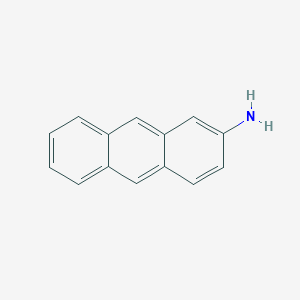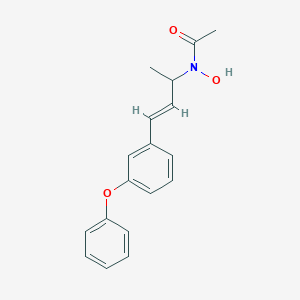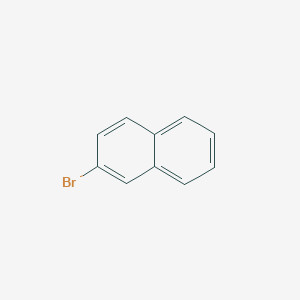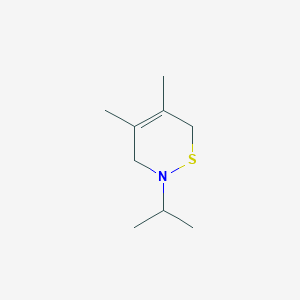
2-庚烯
概述
描述
2-Heptene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₇H₁₄, and it exists in two geometric isomers: (E)-2-Heptene and (Z)-2-Heptene. These isomers differ in the spatial arrangement of the substituents around the double bond. 2-Heptene is a colorless liquid at room temperature and is known for its mildly unpleasant odor .
科学研究应用
2-Heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes and the effects of double bonds on molecular properties.
Biology: In biocatalysis studies, 2-Heptene serves as a substrate to investigate enzyme-catalyzed reactions.
Medicine: While not directly used in medicine, its derivatives and reaction products are studied for potential pharmaceutical applications.
Industry: 2-Heptene is employed in the synthesis of various chemicals, including polymers and resins.
作用机制
Target of Action
2-Heptene is a type of alkene, which are primarily involved in various organic reactions due to their unsaturated nature . The primary targets of 2-Heptene are likely to be organic compounds that can undergo reactions with alkenes.
Mode of Action
The mode of action of 2-Heptene is primarily through chemical reactions involving the double bond in its structure. Alkenes like 2-Heptene can undergo addition reactions, where other atoms or molecules can add across the double bond . This can result in the formation of new compounds.
Biochemical Pathways
The exact effects would depend on the specific biochemical context and the other compounds present .
准备方法
Synthetic Routes and Reaction Conditions: 2-Heptene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of heptanol using an acid catalyst such as sulfuric acid. This reaction typically occurs at elevated temperatures.
Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 2-heptyl halides using a strong base like potassium hydroxide in ethanol.
Industrial Production Methods: Industrial production of 2-Heptene often involves the catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbons into smaller alkenes, including 2-Heptene .
化学反应分析
2-Heptene undergoes various chemical reactions typical of alkenes:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, 2-Heptene can be hydrogenated to form heptane.
Halogenation: Reaction with halogens like bromine or chlorine results in the formation of dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide leads to the formation of heptyl halides.
Oxidation: Oxidation with reagents like potassium permanganate or ozone can yield diols or carboxylic acids.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, room temperature.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.
Oxidation: Potassium permanganate or ozone, aqueous medium.
Major Products Formed:
Hydrogenation: Heptane.
Halogenation: 2,3-Dibromoheptane or 2,3-Dichloroheptane.
Hydrohalogenation: 2-Bromoheptane or 2-Chloroheptane.
Oxidation: Heptane-2,3-diol or heptanoic acid.
相似化合物的比较
- 1-Heptene
- 3-Heptene
- 2-Hexene
- 2-Octene
属性
IUPAC Name |
hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
48.4 [mmHg] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-77-8 | |
| Record name | 2-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-heptene?
A1: 2-Heptene has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.
Q2: Are there any characteristic spectroscopic data available for 2-heptene?
A2: While the provided abstracts do not delve into detailed spectroscopic data, characteristic peaks in techniques like NMR and IR would be expected. For instance, the presence of a double bond would be indicated by a characteristic peak in the IR spectrum around 1640-1680 cm⁻¹.
Q3: Can 2-heptene undergo monomer-isomerization polymerization?
A3: Yes, research indicates that 2-heptene undergoes monomer-isomerization polymerization with a Ziegler-Natta catalyst (C₂H₅)₃Al-TiCl₃ at 80 °C. The resulting polymer comprises 1-heptene units. []
Q4: How does the addition of nickel acetyl-acetonate affect the polymerization of 2-heptene?
A4: The addition of the isomerization catalyst nickel acetyl-acetonate [Ni(acac)₂] accelerates the monomer-isomerization polymerization of 2-heptene. []
Q5: Can 2-heptene participate in copolymerization reactions?
A5: Yes, 2-heptene undergoes monomer-isomerization copolymerization with trans-2-butene in the presence of a Ziegler-Natta catalyst. The resulting copolymer consists of 1-butene and 1-heptene units. []
Q6: Can 2-heptene be used as a starting material for the synthesis of other compounds?
A6: Yes, 2-heptene serves as a starting material in the synthesis of (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, a compound exhibiting repellent activity against isopods. []
Q7: Are there any computational chemistry studies on 2-heptene or its derivatives?
A7: While the provided abstracts do not detail computational chemistry studies on 2-heptene specifically, molecular mechanics calculations have been performed on molecules relevant to the formation of carbonaceous compounds during n-butene isomerization within ferrierite zeolite pores. This research offers insights into the potential for computational approaches to study the behavior of 2-heptene and similar molecules in various environments. []
Q8: Does modifying the structure of 2-heptene affect its biological activity?
A8: Research on (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, a derivative of 2-heptene, suggests that the presence of a hydroxyl group and an aromatic ring at both ends of the seven-carbon chain is crucial for its repellent activity against isopods. This finding highlights the impact of structural modifications on biological activity. []
Q9: Is there information about the stability of 2-heptene under various conditions?
A9: The provided research primarily focuses on the reactivity and catalytic properties of 2-heptene and does not delve into its stability under various conditions.
Q10: What analytical techniques are commonly used to study 2-heptene?
A10: Various analytical techniques are employed in the research on 2-heptene and related compounds. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for identifying and quantifying volatile compounds in complex mixtures, including those derived from natural sources like plants [] or formed during reactions. [, ]
- Two-dimensional gas chromatography-mass spectrometry (2D GC-MS): This technique offers enhanced separation capabilities for complex mixtures of hydrocarbons, enabling the identification and quantification of individual isomers in reactions like the oligomerization of 1-butene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)
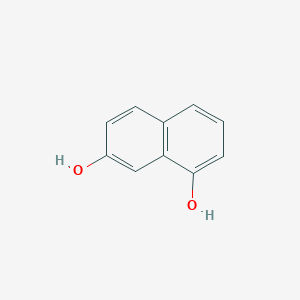
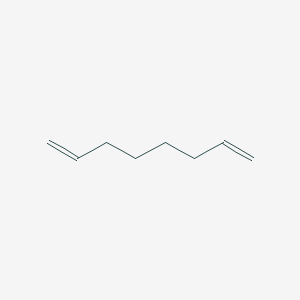

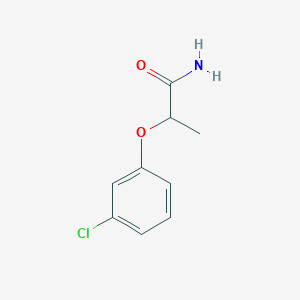

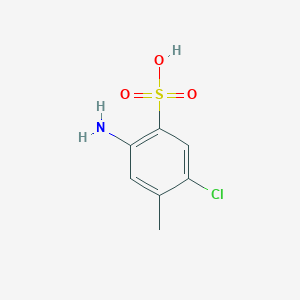
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
